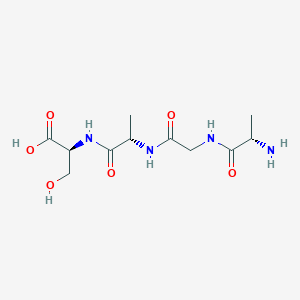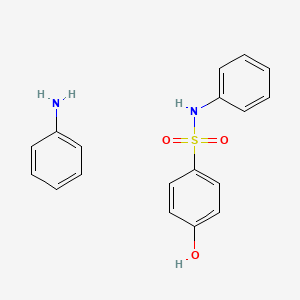![molecular formula C15H16N2OS B14221872 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea CAS No. 821775-11-5](/img/structure/B14221872.png)
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea is an organic compound with a complex structure that includes both hydroxy and thiourea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea typically involves the reaction of 1-phenylethylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Applications De Recherche Scientifique
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The hydroxy and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylamine: A simpler compound with similar structural features but lacking the thiourea group.
Phenylthiourea: Contains the thiourea group but lacks the hydroxy and phenylethyl groups.
Thiourea: A basic compound with the thiourea functional group but without the phenyl and hydroxy groups.
Uniqueness
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea is unique due to the combination of hydroxy, phenylethyl, and thiourea groups in its structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
821775-11-5 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)/t14-/m1/s1 |
Clé InChI |
HCEZOXQABNTWFL-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
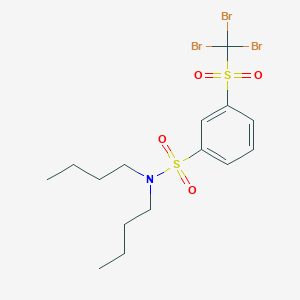
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)


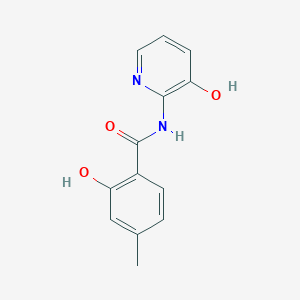

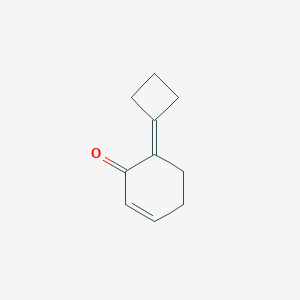


![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
